molecular formula C12H13FO B8672639 2-(3-Fluoro-benzyl)-cyclopentanone

2-(3-Fluoro-benzyl)-cyclopentanone

Cat. No.: B8672639
M. Wt: 192.23 g/mol
InChI Key: BNHBTWBFJJEPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-benzyl)-cyclopentanone is a synthetically valuable fluorinated building block designed for research and development in medicinal chemistry and drug discovery. This compound incorporates a cyclopentanone ring, a privileged scaffold in organic synthesis known for its versatility in constructing complex molecular architectures . The strategic fusion with a 3-fluorobenzyl group enhances its potential bioactivity and modulates its physicochemical properties. The primary research application of this chemical lies in its role as a key intermediate for the synthesis of more complex molecules. The ketone functionality on the cyclopentanone ring is highly amenable to various transformations, including nucleophilic additions and aldol condensations, enabling researchers to build diverse chemical libraries . Furthermore, the presence of the fluorine atom on the benzyl group is of significant interest. Incorporating fluorine into organic molecules is a well-established strategy in drug design to improve metabolic stability, influence lipophilicity, and fine-tune electronic properties, which can enhance a compound's binding affinity to biological targets . As such, this compound serves as a critical precursor in the exploration of new pharmacologically active compounds, particularly those targeting conditions where cyclopentanone derivatives have shown relevance, such as in studies related to cellular stress response . Its mechanism of action in any final biological entity would be derived from the specific structure-activity relationships of the synthesized target molecule. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H13FO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10H,2,4,6-7H2

InChI Key

BNHBTWBFJJEPMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds :
Compound Name Substituents Key Properties References
2-(3-Fluoro-benzyl)-cyclopentanone 3-Fluoro-benzyl Potential anti-inflammatory activity; electron-withdrawing substituent may enhance metabolic stability.
2-(4′-Isopropylbenzyl)cyclopentanone 4′-Isopropyl-benzyl Undergoes Baeyer-Villiger oxidation to yield lactones with 21.4% isolated yield. Higher steric bulk may reduce reactivity compared to smaller substituents.
(E)-2-(3,4-Dimethoxybenzylidene)-5-acryloylcyclopentanone (3e) 3,4-Dimethoxy-benzylidene Strong antioxidant (comparable to curcumin), ACE inhibition, and tyrosinase inhibition. Electron-donating methoxy groups enhance radical scavenging.
2-(4-Hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d) 4-Hydroxy-3-methoxy-benzylidene Highest ACE inhibition among tested analogs; hydroxyl group improves hydrogen-bonding capacity.
2,5-Di(3-fluorobenzylidene)cyclopentanone (3n) Two 3-Fluoro-benzylidene groups Characterized by IR (1668 cm⁻¹, C=O) and NMR (δ 7.56 ppm, olefinic protons); di-substitution may increase rigidity and affect solubility.
Analysis :
  • This property could enhance metabolic stability in drug design .
  • Biological Activity : Fluorinated analogs are underrepresented in the provided antioxidant studies, where methoxy and hydroxy groups dominate . However, fluorination is advantageous in anti-inflammatory contexts; for example, compound I4 (structural analog) showed significant inhibition of carrageenan-induced edema, comparable to ibuprofen .
  • Synthetic Utility: Fluorinated cyclopentanones may exhibit distinct reactivity in reactions like Baeyer-Villiger oxidation. For instance, 2-(4′-isopropylbenzyl)cyclopentanone yielded lactones at 21.4% efficiency, suggesting steric and electronic factors influence reaction pathways .

Physicochemical Properties

  • Boiling Points and Density: 2-Methylcyclopentanone (unsubstituted analog): bp 139–140°C, density 0.916 g/cm³ .
  • Spectroscopic Features: The carbonyl stretch in 3n appears at 1668 cm⁻¹ (IR), slightly lower than non-fluorinated analogs, indicating possible conjugation effects . Olefinic protons in di-fluorinated derivatives resonate at δ 7.56 ppm (¹H NMR), distinct from methoxy-substituted analogs (e.g., δ 7.33–7.10 ppm in 3n vs. δ 7.56 in 3e) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Fluoro-benzyl)-cyclopentanone in academic research?

Answer:
The synthesis of fluorinated cyclopentanone derivatives often involves enantioselective strategies using organocatalysts or transition-metal complexes. For example, cyclopentanone self-condensation reactions can be catalyzed by acid-base bifunctional catalysts (e.g., Mg-Al hydrotalcite) to form α,β-unsaturated ketones, which can then undergo fluorobenzyl substitution . Structural confirmation of intermediates requires X-ray crystallography using programs like SHELX86 and SHELXL for anisotropic refinement of non-hydrogen atoms and geometric placement of hydrogen atoms .

Advanced: How can enantioselectivity be controlled during the synthesis of fluorinated cyclopentanone derivatives?

Answer:
Enantioselectivity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, enantiopure cyclopentanones have been synthesized using direct methods with SHELX86 for structure determination, ensuring precise stereochemical assignment through anisotropic thermal parameter refinement . Additionally, enzymatic approaches (e.g., Baeyer-Villiger monooxygenases) can introduce stereoselectivity during oxidation steps, though substrate specificity must be optimized .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Structures are refined using SHELX programs to resolve bond lengths and angles with <0.01 Å precision .
  • Gas Chromatography/Mass Spectrometry (GC/MS) : Used for purity assessment and fragmentation pattern analysis, especially for volatile derivatives (e.g., prenyl cyclopentanone) .
  • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorobenzyl substitution and assessing electronic environments .

Advanced: How do catalytic systems influence reaction pathways in cyclopentanone functionalization?

Answer:
Catalyst choice dictates regioselectivity and reaction efficiency. For instance:

  • Acid-base catalysts : Promote self-condensation of cyclopentanone via keto-enol tautomerization, forming α,β-unsaturated intermediates .
  • Enzymatic systems : Cyclopentanone 1,2-monooxygenase from Comamonas sp. catalyzes Baeyer-Villiger oxidations, enabling lactone formation but with potential enantioselectivity challenges .
    Contradictions in product yields (e.g., competing side reactions) require kinetic studies and in situ spectroscopic monitoring .

Basic: What safety protocols are critical for handling fluorinated cyclopentanones in laboratory settings?

Answer:

  • Transport : Classify as UN 3082 (environmentally hazardous liquid) with Packing Group III, requiring leak-proof containers and secondary containment .
  • Storage : Store at 0–6°C for thermally sensitive derivatives to prevent decomposition .
  • PPE : Use nitrile gloves and fume hoods to minimize exposure to volatile fluorinated compounds .

Advanced: How can discrepancies between NMR and X-ray data for cyclopentanone derivatives be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Use full-matrix least-squares refinement (SHELXL) to model anisotropic displacement parameters and validate hydrogen bonding networks . Complementary techniques like variable-temperature NMR or DFT calculations can reconcile dynamic NMR signals with static crystal structures .

Basic: How is the thermal stability of this compound evaluated?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, derivatives like geranyl cyclopentanone exhibit a boiling point of 309.9°C and flashpoint of 127.1°C, correlating with alkyl chain length and fluorine substitution . Theoretical methods (e.g., group contribution models) estimate properties like vapor pressure and enthalpy of vaporization .

Advanced: What biocatalytic strategies enable selective modification of the cyclopentanone scaffold?

Answer:

  • Baeyer-Villiger monooxygenases (BVMOs) : Comamonas sp. CpnB catalyzes the oxidation of cyclopentanone to δ-valerolactone, though enantioselectivity varies with substrate branching .
  • Directed evolution : Engineer BVMOs to enhance activity toward fluorinated substrates, leveraging structural data from X-ray crystallography .
  • Co-factor recycling : NADPH-dependent systems improve reaction scalability but require optimization to reduce costs .

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